4-amino-N,2-dimethylbenzene-1-sulfonamide

Medicinal Chemistry Organic Synthesis Quality Control

4-Amino-N,2-dimethylbenzene-1-sulfonamide (CAS 101252-52-2, C₈H₁₂N₂O₂S, MW 200.26) is a para-amino-substituted benzenesulfonamide derivative bearing N-methyl and ortho-methyl substitutions. This compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis applications.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 101252-52-2
Cat. No. B1519236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N,2-dimethylbenzene-1-sulfonamide
CAS101252-52-2
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)S(=O)(=O)NC
InChIInChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3
InChIKeyAGEWPULBQLAYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N,2-dimethylbenzene-1-sulfonamide (CAS 101252-52-2) for Research and Pharmaceutical Intermediates


4-Amino-N,2-dimethylbenzene-1-sulfonamide (CAS 101252-52-2, C₈H₁₂N₂O₂S, MW 200.26) is a para-amino-substituted benzenesulfonamide derivative bearing N-methyl and ortho-methyl substitutions . This compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis applications . The structural features—specifically the 4-amino group coupled with N,2-dimethyl substitution—impart distinct physicochemical and reactivity properties that differentiate it from other sulfonamide building blocks .

Procurement Alert: Why 4-Amino-N,2-dimethylbenzene-1-sulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


Substitution with generic sulfonamide analogs introduces quantifiable risks across three critical dimensions. First, vendor-supplied purity specifications for this compound range from 95% to NLT 98% across commercial suppliers ; substitution with alternative sulfonamides introduces unknown purity baselines that directly impact downstream synthetic reproducibility. Second, the para-amino group constitutes the primary reactive handle for further derivatization ; analogs lacking this functionality (such as non-aminated benzenesulfonamides) eliminate the core synthetic utility entirely. Third, the ortho-methyl substitution exerts steric and electronic effects that modulate both the compound's LogP (~0.485) and the nucleophilicity of the sulfonamide nitrogen; swapping to a non-methylated analog or para-substituted isomer alters these parameters unpredictably .

Evidence-Based Differentiation: 4-Amino-N,2-dimethylbenzene-1-sulfonamide vs. Comparable Sulfonamide Building Blocks


Purity Specification Tiering: NLT 98% Availability vs. Standard 95% Grade

Procurement of 4-amino-N,2-dimethylbenzene-1-sulfonamide enables selection between multiple purity tiers. The compound is commercially available at ≥95% purity from multiple suppliers , while a higher NLT 98% grade is also accessible from specialized vendors . The NLT 98% specification provides a lower impurity burden (≤2% total impurities) compared to the 95% grade (≤5% total impurities) . For applications requiring stringent impurity control—such as GMP intermediate preparation or sensitive catalytic reactions—this purity differential translates to reduced downstream purification requirements.

Medicinal Chemistry Organic Synthesis Quality Control

Price Tier Differentiation: Vendor Price Variability for Procurement Optimization

The compound exhibits substantial vendor-to-vendor price variability that creates quantifiable procurement optimization opportunities. For a 1 g quantity, prices range from approximately $427 at ChemScence to £508 (~$645 USD equivalent) at Fluorochem —a differential of over 50% for the same molecular entity. For 250 mg quantities, ChemScence lists pricing at $162 . This pricing dispersion enables budget-conscious procurement without compromising chemical identity.

Procurement Economics Laboratory Supply Chain Cost Analysis

LogP and TPSA Values Quantified: Physicochemical Profile vs. N,N-Dimethyl Analog

The compound possesses a computed LogP of approximately 0.485 and a topological polar surface area (TPSA) of 72.19 Ų . In comparison, its N,N-dimethyl analog (4-amino-N,N-dimethylbenzenesulfonamide, CAS 1709-59-7) exhibits a higher calculated LogP due to increased lipophilicity from the tertiary sulfonamide nitrogen [1]. The lower LogP of 4-amino-N,2-dimethylbenzene-1-sulfonamide suggests superior aqueous compatibility relative to the N,N-dimethyl derivative, which may confer advantages in aqueous reaction media or in biological assays where lower lipophilicity is desirable .

Drug Design ADME Prediction Medicinal Chemistry

Para-Amino Functional Handle Availability: Reactive Differentiation vs. Non-Aminated Sulfonamides

The para-amino group in 4-amino-N,2-dimethylbenzene-1-sulfonamide serves as a primary reactive handle enabling diazotization, acylation, and coupling reactions . In contrast, non-aminated benzenesulfonamide analogs (such as N,2-dimethylbenzene-1-sulfonamide, CAS 13440-22-7 ) lack this functional group entirely, rendering them unsuitable for applications requiring further derivatization at the para position. The presence of both an amine and a sulfonamide in the same molecule creates a bifunctional building block scaffold that supports diverse synthetic transformations .

Synthetic Chemistry Intermediate Chemistry Building Block Utility

Supporting Documentation Availability: MSDS, NMR, HPLC, LC-MS Differentiation

The compound from select vendors is accompanied by comprehensive analytical documentation including MSDS, NMR spectra, HPLC traces, and LC-MS data . This level of documentation is not uniformly available across all sulfonamide building blocks or from all vendors of this compound . For procurement decisions where analytical verification or regulatory documentation is required, the availability of pre-validated spectral data reduces internal analytical burden and accelerates project timelines.

Analytical Chemistry Quality Assurance Regulatory Compliance

Patent-Enabled Synthetic Route Compatibility: Amidation Process Differentiation

The compound falls within the scope of established patent literature for N-substituted arylsulfonamide synthesis via direct amidation of crude chlorosulfonation reaction products [1]. This patented process (U.S. Patent 4,713,489) describes a method that bypasses the need for purified aryl sulfonyl chloride intermediates, potentially reducing synthesis costs and complexity compared to traditional multi-step purification routes [1]. The specific substitution pattern (N-methyl, 2-methyl, 4-amino) maps directly to the arylsulfonamide scaffold covered by this methodology [2].

Process Chemistry Patent Analysis Industrial Synthesis

Procurement-Matched Applications for 4-Amino-N,2-dimethylbenzene-1-sulfonamide (CAS 101252-52-2)


Synthesis of Sulfonamide-Containing Active Pharmaceutical Ingredients (APIs)

The compound functions as a key intermediate in the synthesis of sulfonamide-based antimicrobial agents and other pharmaceutical compounds [1]. The para-amino group enables diazotization and subsequent coupling to heterocyclic moieties, while the N-methyl sulfonamide provides metabolic stability compared to unsubstituted sulfonamides. For medicinal chemistry programs targeting sulfonamide-containing drug candidates, the 98% purity grade from Synblock provides the impurity control necessary for lead optimization studies, while the more economical 95% grade from AKSci or ChemScence supports early-stage library synthesis where cost-per-compound is a primary driver .

Bifunctional Building Block for Parallel Library Synthesis

The presence of two distinct reactive centers—the para-amino group and the sulfonamide nitrogen—enables orthogonal derivatization strategies in parallel synthesis workflows [1]. The para-amino group can undergo acylation or reductive amination independently of the sulfonamide functionality, allowing sequential diversification of a common core scaffold. The LogP of 0.485 indicates moderate aqueous compatibility, supporting reactions in aqueous-organic biphasic systems or aqueous-compatible coupling conditions . Procurement of this specific substitution pattern (N-methyl, ortho-methyl) cannot be replaced by simpler analogs such as 4-amino-N-methylbenzenesulfonamide (CAS 1709-52-0) which lacks the ortho-methyl steric modulation .

Quality-Controlled Analytical Standard for Method Development

The availability of the compound with accompanying analytical documentation—including NMR, HPLC, and LC-MS data from Synblock [1]—positions it as a qualified reference material for analytical method development and validation. Laboratories developing HPLC methods for sulfonamide impurity profiling or LC-MS methods for sulfonamide metabolite identification benefit from pre-characterized material with documented purity and spectral fingerprints .

Process Chemistry Scale-Up Feasibility Studies

The compound's alignment with the patented amidation process (U.S. Patent 4,713,489) [1] makes it a candidate for process chemistry development studies focused on cost-effective sulfonamide synthesis. The patent methodology describes direct amidation of crude chlorosulfonation products without intermediate purification, offering a potential pathway for economical multi-gram to kilogram scale synthesis [1]. For CROs and process chemistry groups evaluating scalable sulfonamide intermediates, this patent coverage provides a documented synthetic starting point distinct from traditional multi-step purification-intensive routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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